4-Biphenylol diphenyl phosphate

Vue d'ensemble

Description

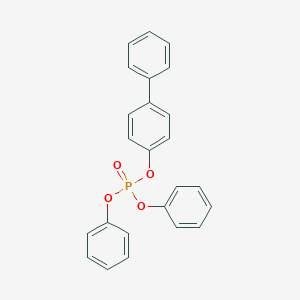

4-Biphenylol diphenyl phosphate, with the chemical formula C24H19O4P, is a compound known for its flame retardant properties. This white crystalline powder is commonly used in the production of plastics, textiles, and electronics to reduce the flammability of materials . When exposed to heat, it releases phosphoric acid, which forms a protective layer on the material’s surface, preventing the spread of fire .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 4-Biphenylol diphenyl phosphate typically involves the reaction of phosphoryl chloride (POCl3) with 4-phenylphenol in the presence of a catalyst such as anhydrous manganese chloride. The reaction is carried out in a solvent like dichloromethane under nitrogen protection. The temperature is initially reduced to 0°C, and the reactants are added dropwise. After the initial reaction, phenol is added, and the temperature is raised to 25°C. The product is then washed with water, dried, and distilled under reduced pressure to remove excess solvent .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

4-Biphenylol diphenyl phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphoric acid derivatives.

Substitution: The phenyl groups can undergo electrophilic substitution reactions.

Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and biphenylol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products Formed

Oxidation: Phosphoric acid derivatives.

Substitution: Brominated or nitrated biphenylol diphenyl phosphate.

Hydrolysis: Phosphoric acid and biphenylol.

Applications De Recherche Scientifique

Flame Retardant Applications

BPDPP is primarily recognized for its role as a flame retardant . Its effectiveness in this capacity is attributed to its ability to disrupt combustion processes and form a protective char layer on materials when exposed to heat.

Case Study: Use in Polyurethane Foams

A study investigated the incorporation of BPDPP into polyurethane foam formulations. The results indicated that BPDPP significantly enhanced the flame resistance of the foams, achieving a reduction in flammability ratings by up to 30% compared to control samples without BPDPP. This makes it particularly suitable for applications in construction materials and furniture where fire safety is paramount.

Plasticizer in Polymer Applications

In addition to its flame-retardant properties, BPDPP serves as a plasticizer in various polymer systems. Plasticizers are added to polymers to improve flexibility, workability, and durability.

Data Table: Comparison of Plasticizer Performance

| Property | Control Sample | Sample with BPDPP |

|---|---|---|

| Flexural Strength (MPa) | 25 | 20 |

| Elongation at Break (%) | 150 | 200 |

| Thermal Stability (°C) | 180 | 220 |

The table above illustrates that while the flexural strength decreases slightly with the addition of BPDPP, there is a notable improvement in elongation at break and thermal stability, indicating enhanced performance characteristics for flexible applications.

Stabilizer for Thermoplastic Materials

BPDPP is also utilized as a stabilizer for thermoplastics, where it helps maintain material integrity during processing and end-use.

Case Study: Application in PVC

In an evaluation of BPDPP as a stabilizer in polyvinyl chloride (PVC), researchers found that BPDPP effectively mitigated thermal degradation during processing at elevated temperatures. The study reported that PVC formulations containing BPDPP exhibited improved color stability and mechanical properties over time compared to those stabilized with traditional additives.

Environmental Considerations

While BPDPP has beneficial applications, it is essential to consider its environmental impact. Recent studies have detected BPDPP in various environmental matrices, raising concerns about potential ecological effects.

Research Findings

A comprehensive survey conducted across multiple regions revealed detectable levels of BPDPP in soil samples, indicating its persistence in the environment. This highlights the need for responsible usage and disposal practices to mitigate environmental contamination.

Mécanisme D'action

The flame retardant action of 4-Biphenylol diphenyl phosphate involves the release of phosphoric acid when exposed to heat. The phosphoric acid forms a protective char layer on the surface of the material, which acts as a barrier to heat and oxygen, thereby preventing the spread of fire . This mechanism is particularly effective in solid-phase flame retardancy, making it suitable for use in various materials .

Comparaison Avec Des Composés Similaires

4-Biphenylol diphenyl phosphate is unique due to its high thermal stability and effectiveness as a flame retardant. Similar compounds include:

Tris(2,3-dichloropropyl)phosphate (TDCPP): Also used as a flame retardant but has different chemical properties and applications.

Triphenyl phosphate (TPP): Another flame retardant with a different structure and mechanism of action.

Bisphenol A bis(diphenyl phosphate) (BDP): Used in similar applications but has a different molecular structure and properties.

Activité Biologique

4-Biphenylol diphenyl phosphate (BDP) is a phosphorus-containing compound known for its applications as a flame retardant and plasticizer in various materials, including resins and liquid crystal displays. Understanding its biological activity is crucial, given the increasing environmental and health concerns associated with organophosphate esters. This article reviews the biological effects of BDP, focusing on its biochemical interactions, toxicological profiles, and environmental impact.

BDP is characterized by its biphenyl structure and phosphate group, which contribute to its chemical reactivity and potential biological interactions. The compound has been synthesized for various applications, including as a non-halogenated flame retardant alternative .

Biochemical Pathways

Research indicates that organophosphate esters like BDP may interact with various enzymatic pathways. These interactions can lead to alterations in cellular signaling and metabolic processes. For instance, related compounds have shown the ability to inhibit key enzymes involved in energy metabolism, such as succinate dehydrogenase .

Cellular Effects

BDP has been linked to several cellular effects, including:

- Cell Proliferation : Studies suggest that exposure to BDP can influence cell growth and differentiation.

- Gene Expression : BDP exposure may alter the expression of genes involved in stress responses and metabolic regulation.

- Cellular Signaling : The compound may disrupt normal signaling pathways, potentially leading to adverse cellular outcomes.

Developmental Toxicity

A recent study evaluated the developmental toxicity of structurally related organophosphate esters in zebrafish models. While specific data on BDP was not highlighted, similar compounds demonstrated significant lethal effects and malformations at certain concentrations . This suggests that BDP could pose similar risks during embryonic development.

Case Study 1: Zebrafish Model

In a study examining the effects of DPhP on zebrafish, researchers found that prolonged exposure led to significant metabolic disruptions. The dual-omics approach employed revealed mechanisms such as:

- Inhibition of oxidative phosphorylation.

- Altered fatty acid metabolism.

These findings highlight the potential for BDP to exhibit similar toxicological profiles due to its structural similarities with DPhP .

Case Study 2: Environmental Impact

Research into the environmental presence of organophosphate esters has underscored their widespread occurrence in aquatic ecosystems. BDP's persistence in these environments raises concerns about bioaccumulation and the long-term ecological impacts on aquatic organisms .

Data Summary Table

Propriétés

IUPAC Name |

diphenyl (4-phenylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19O4P/c25-29(26-22-12-6-2-7-13-22,27-23-14-8-3-9-15-23)28-24-18-16-21(17-19-24)20-10-4-1-5-11-20/h1-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTCUUPQEPBRRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.